Tetraethylene glycol monooctyl ether is a non-ionic surfactant with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol. It is commonly recognized by its CAS number, 19327-39-0. This compound exhibits unique properties that make it particularly effective for solubilizing membrane proteins and other sensitive biomolecules in various applications, including biochemical research and industrial processes .
The mechanism of action of C8E depends on the specific application in scientific research. Here are some potential mechanisms:
Information on the specific hazards of C8E is limited. However, PEGs are generally considered to have low toxicity []. Here are some general safety considerations:
This compound has demonstrated antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth. Its non-ionic nature allows it to interact with biological membranes effectively, facilitating the solubilization of membrane proteins and other hydrophobic compounds. This characteristic is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive biomolecules is crucial .
Tetraethylene glycol monooctyl ether can be synthesized through a reaction between octanol and tetraethylene glycol in the presence of an acid catalyst. The process typically involves:
This method allows for the efficient production of high-purity tetraethylene glycol monooctyl ether suitable for industrial applications .
Tetraethylene glycol monooctyl ether is utilized across various fields due to its surfactant properties:
Studies indicate that tetraethylene glycol monooctyl ether interacts favorably with lipid bilayers, facilitating the incorporation of hydrophobic compounds into aqueous environments. Its non-ionic nature minimizes adverse interactions with biomolecules, making it a preferred choice for applications involving sensitive proteins and enzymes. Research has shown that it can enhance the stability and activity of certain enzymes when used as a solubilizing agent .
Several compounds share structural similarities with tetraethylene glycol monooctyl ether, each exhibiting unique properties:
Tetraethylene glycol monooctyl ether stands out due to its balance between hydrophilicity and hydrophobicity, making it versatile for both biological and industrial applications while maintaining stability under various conditions.
Irritant